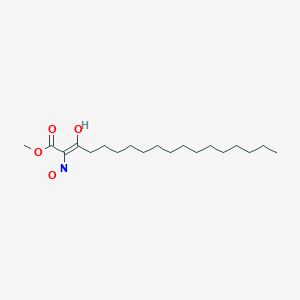
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a nitroso group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate typically involves a multi-step process. One common method includes the esterification of a suitable precursor, followed by the introduction of the nitroso group through a nitrosation reaction. The hydroxy group can be introduced via selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and nitrosation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. The ester and hydroxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate can be compared with similar compounds such as:
Methyl (E)-3-hydroxy-2-nitrosohexadec-2-enoate: Similar structure but with a shorter carbon chain.
Methyl (E)-3-hydroxy-2-nitrosododec-2-enoate: Similar structure but with a different carbon chain length.
Methyl (E)-3-hydroxy-2-nitrosobut-2-enoate: Similar functional groups but with a much shorter carbon chain.
Propriétés
Formule moléculaire |
C19H35NO4 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate |
InChI |
InChI=1S/C19H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20-23)19(22)24-2/h21H,3-16H2,1-2H3/b18-17+ |
Clé InChI |
MKKVNQWWAHTNIW-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C(=C(/C(=O)OC)\N=O)/O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=C(C(=O)OC)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


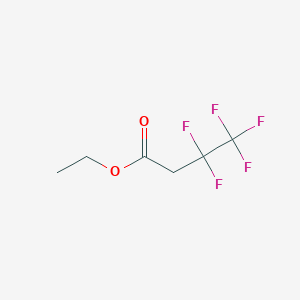
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/no-structure.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
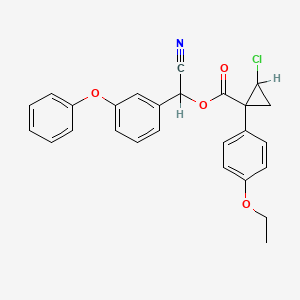
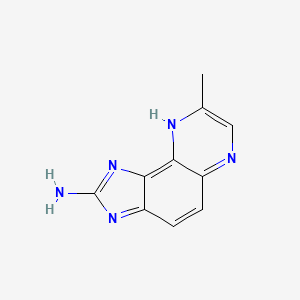
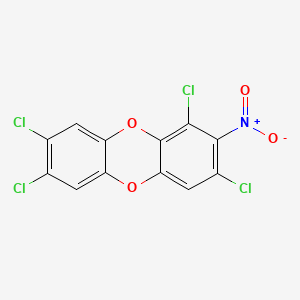
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)


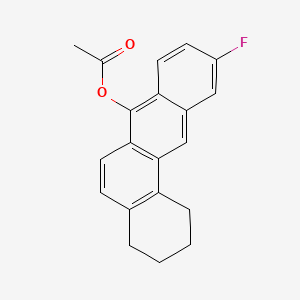
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
